Pemetrexed S dimer
Overview
Description
The compound (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid involves multiple steps, including the formation of the bipyrrolo[2,3-d]pyrimidine core, followed by the attachment of ethane-2,1-diyl and benzoyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid include other bipyrrolo[2,3-d]pyrimidine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[[4-[2-[2-amino-6-[(5S)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCCYMLLSPAQLR-DENHUSMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802552-16-4 | |
Record name | Pemetrexed S dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802552164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEMETREXED S DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9VMV3X26S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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